6-(2,3-Difluorophenyl)-5-methylpyridin-3-amine
CAS No.:
Cat. No.: VC16208616
Molecular Formula: C12H10F2N2
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10F2N2 |
|---|---|
| Molecular Weight | 220.22 g/mol |
| IUPAC Name | 6-(2,3-difluorophenyl)-5-methylpyridin-3-amine |
| Standard InChI | InChI=1S/C12H10F2N2/c1-7-5-8(15)6-16-12(7)9-3-2-4-10(13)11(9)14/h2-6H,15H2,1H3 |
| Standard InChI Key | UHKCQZNSPVDSKR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CN=C1C2=C(C(=CC=C2)F)F)N |
Introduction
6-(2,3-Difluorophenyl)-5-methylpyridin-3-amine is a heterocyclic compound that belongs to the class of aromatic amines. It is characterized by the presence of a pyridine ring substituted with a 2,3-difluorophenyl group and a methyl group at positions 6 and 5, respectively, along with an amino group at position 3 . This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.
Synthesis and Preparation
The synthesis of 6-(2,3-Difluorophenyl)-5-methylpyridin-3-amine typically involves multi-step reactions starting from appropriate precursors. While specific synthesis protocols for this compound are not detailed in the available literature, similar compounds are often prepared through reactions involving halogenated pyridines and aryl groups, followed by amination steps.
Research Findings and Applications
While direct research findings on 6-(2,3-Difluorophenyl)-5-methylpyridin-3-amine are scarce, related compounds have shown promise in various fields. For example, pyrimidine derivatives, which share structural similarities with pyridines, have been explored for their antifungal, insecticidal, and anticancer properties . The presence of fluorine atoms in the phenyl ring of this compound could enhance its lipophilicity and bioavailability, potentially influencing its biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume